molecular formula C10H8N2O B11916421 6-Quinoxalineacetaldehyde CAS No. 545424-00-8

6-Quinoxalineacetaldehyde

Cat. No.: B11916421
CAS No.: 545424-00-8
M. Wt: 172.18 g/mol
InChI Key: IHEGPKBBLFPXHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(quinoxalin-6-yl)acetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions . The reaction can be carried out in solvents such as ethanol or water, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on green chemistry principles, including the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis . These methods aim to reduce environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Quinoxalin-6-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products:

    Oxidation: 2-(Quinoxalin-6-yl)acetic acid.

    Reduction: 2-(Quinoxalin-6-yl)ethanol.

    Substitution: Various substituted quinoxaline derivatives.

Properties

CAS No.

545424-00-8

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-quinoxalin-6-ylacetaldehyde

InChI

InChI=1S/C10H8N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-7H,3H2

InChI Key

IHEGPKBBLFPXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CC=O

Origin of Product

United States

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